molecular formula C21H19N3O6 B11593859 6-{(E)-2-[3-methoxy-4-(2-phenylethoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol

6-{(E)-2-[3-methoxy-4-(2-phenylethoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol

Cat. No.: B11593859
M. Wt: 409.4 g/mol
InChI Key: IQCOYHDUIDQJPA-VQHVLOKHSA-N
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Description

6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The methoxy, phenylethoxy, and nitro groups can be introduced through various substitution reactions, often involving electrophilic aromatic substitution or nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce it to an amine.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be used to modify the aromatic rings and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

6-[(1E)-2-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

    Phenylethoxy Derivatives: Compounds with phenylethoxy groups attached to various aromatic systems.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

6-[(E)-2-[3-methoxy-4-(2-phenylethoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O6/c1-29-18-13-15(7-9-16-19(24(27)28)20(25)23-21(26)22-16)8-10-17(18)30-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,23,25,26)/b9-7+

InChI Key

IQCOYHDUIDQJPA-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCCC3=CC=CC=C3

Origin of Product

United States

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